Acetamide, N-butyl-N-(1,2,3,4-tetrahydro-9-acridinyl)-

Lipophilicity Blood-brain barrier penetration CNS drug design

Acetamide, N-butyl-N-(1,2,3,4-tetrahydro-9-acridinyl)- (CAS 113106-02-8) is a synthetic tetrahydroacridine derivative featuring a distinctive N-butyl-N-acetyl substitution at the 9-position of the tetrahydroacridine scaffold. With a molecular formula of C₁₉H₂₄N₂O and a molecular weight of 296.4 g/mol , this compound belongs to the 9-acylamino-tetrahydroacridine class, which is structurally related to the first-generation acetylcholinesterase (AChE) inhibitor tacrine (1,2,3,4-tetrahydroacridin-9-amine).

Molecular Formula C19H24N2O
Molecular Weight 296.4 g/mol
CAS No. 113106-02-8
Cat. No. B15182772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-butyl-N-(1,2,3,4-tetrahydro-9-acridinyl)-
CAS113106-02-8
Molecular FormulaC19H24N2O
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCCCCN(C1=C2CCCCC2=NC3=CC=CC=C31)C(=O)C
InChIInChI=1S/C19H24N2O/c1-3-4-13-21(14(2)22)19-15-9-5-7-11-17(15)20-18-12-8-6-10-16(18)19/h5,7,9,11H,3-4,6,8,10,12-13H2,1-2H3
InChIKeyPEWABAMSYLTFDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-butyl-N-(1,2,3,4-tetrahydro-9-acridinyl)- (CAS 113106-02-8): Compound Procurement Guide for Tetrahydroacridine-Based Inhibitor Research


Acetamide, N-butyl-N-(1,2,3,4-tetrahydro-9-acridinyl)- (CAS 113106-02-8) is a synthetic tetrahydroacridine derivative featuring a distinctive N-butyl-N-acetyl substitution at the 9-position of the tetrahydroacridine scaffold. With a molecular formula of C₁₉H₂₄N₂O and a molecular weight of 296.4 g/mol [1], this compound belongs to the 9-acylamino-tetrahydroacridine class, which is structurally related to the first-generation acetylcholinesterase (AChE) inhibitor tacrine (1,2,3,4-tetrahydroacridin-9-amine) [2]. The tetrahydroacridine pharmacophore is a recognized privileged structure for cholinesterase inhibition, and the N-butyl-N-acetyl modification introduces specific lipophilic and steric properties that differentiate this compound from simpler N-unsubstituted or N-short-chain analogs [3].

Why N-Butyl-N-Acetyl Substitution in Tetrahydroacridines Is Not Interchangeable: Physicochemical and SAR Rationale


Within the 9-substituted tetrahydroacridine compound family, the specific N-alkyl chain length and N-acyl group identity are not interchangeable parameters. Quantitative structure-activity relationship (SAR) evidence from iodobenzoic acid-conjugated tetrahydroacridine derivatives demonstrates that N-butyl-substituted compounds exhibit significantly greater acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory potency compared to their N-ethyl and N-propyl counterparts [1]. The most potent N-butyl derivative in that series (compound 3f) achieved an AChE IC₅₀ of 31.2 nM, surpassing the reference drug tacrine (IC₅₀ = 100.2 nM) by approximately 3.2-fold, and a BuChE IC₅₀ of 8.0 nM versus tacrine's 16.3 nM [1]. Furthermore, the target compound's computed XLogP3 of 4 — substantially higher than tacrine (2.7) and the N-unsubstituted acetamide analog N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide (logP 2.49) — indicates that employing a shorter-chain or unsubstituted analog will alter blood-brain barrier penetration potential, membrane partitioning behavior, and target engagement kinetics [2]. Generic substitution within this class risks both potency loss and altered pharmacokinetic distribution.

Quantitative Differentiation Evidence for Acetamide, N-butyl-N-(1,2,3,4-tetrahydro-9-acridinyl)- Versus Structural Analogs


Lipophilicity Advantage: XLogP3 of the N-Butyl-N-Acetyl Derivative Versus Tacrine and the N-Unsubstituted Acetamide Analog

The target compound exhibits a computed XLogP3 of 4, which is 1.3 log units higher than tacrine (XLogP3 = 2.7) and approximately 1.5 log units higher than the N-unsubstituted analog N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide (logP = 2.49) [1]. This represents a ~20-fold greater computed octanol-water partition coefficient relative to tacrine and a ~32-fold increase relative to the N-unsubstituted acetamide. In CNS drug design, an optimal logP range of 2–5 is recognized for passive blood-brain barrier penetration; the target compound's XLogP3 of 4 positions it favorably within this window while the comparators fall near the lower boundary [2].

Lipophilicity Blood-brain barrier penetration CNS drug design Physicochemical profiling

Topological Polar Surface Area (TPSA) Differentiation: Favorable CNS Permeability Profile of the N-Butyl-N-Acetyl Derivative

The target compound's computed topological polar surface area (TPSA) is 33.2 Ų, which is 5.7 Ų lower than tacrine (38.9 Ų) and 12.0 Ų lower than the N-unsubstituted acetamide analog N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide (45.22 Ų) [1]. The generally accepted TPSA threshold for favorable CNS penetration is <60–70 Ų for passive diffusion and <90 Ų for oral absorption; all three compounds fall well within these cutoffs, but the target compound's lower TPSA, combined with the absence of hydrogen bond donors (HBD = 0 versus tacrine's HBD = 1), predicts superior passive membrane permeability [2].

Membrane permeability CNS multiparameter optimization Drug-likeness TPSA

Class-Level Cholinesterase Inhibitory Potency Advantage of N-Butyl Substitution Over N-Ethyl and N-Propyl Tetrahydroacridine Derivatives

In a systematic SAR study of 9-amino-1,2,3,4-tetrahydroacridine derivatives bearing iodobenzoic acid moieties (compounds 3a–3i), Skibiński et al. (2018) established that N-butyl-substituted derivatives are stronger inhibitors toward both AChE and BuChE than their N-ethyl and N-propyl counterparts [1]. The most potent N-butyl compound in that series, 3f, achieved an AChE IC₅₀ of 31.2 nM (versus tacrine IC₅₀ = 100.2 nM; 3.2-fold more potent) and a BuChE IC₅₀ of 8.0 nM (versus tacrine IC₅₀ = 16.3 nM; 2.0-fold more potent). While this specific scaffold differs from the target compound's N-butyl-N-acetyl substitution pattern, the consistent N-alkyl chain length dependency — where the four-carbon butyl chain outperforms two- and three-carbon chains — provides class-level inferential support that the N-butyl moiety of the target compound is expected to confer enhanced cholinesterase engagement compared to N-ethyl and N-propyl acetamide analogs [1].

Acetylcholinesterase inhibition Butyrylcholinesterase inhibition Structure-activity relationship N-alkyl chain optimization

Predicted Multi-Target Bioactivity Profile: Lipid Peroxidase Inhibition and Antioxidant Activity Probabilities

Computational prediction of biological activity spectra (PASS analysis) for the target compound indicates high probability scores for lipid peroxidase inhibition (Pa = 0.970, Pi = 0.002) and antioxidant activity (Pa = 0.967, Pi = 0.002), along with CYP2C12 substrate prediction (Pa = 0.955, Pi = 0.004) [1]. These computationally predicted activities — while not a substitute for experimental validation — distinguish this compound from tacrine, whose primary annotated mechanism is limited to AChE/BuChE inhibition [2]. The predicted dual AChE-inhibitory (class-level) and antioxidant/lipid peroxidase-inhibitory profile aligns with the multi-target-directed ligand (MTDL) paradigm increasingly favored in Alzheimer's disease drug discovery, where simultaneous engagement of cholinergic dysfunction and oxidative stress pathways is therapeutically desirable [3].

Multi-target drug discovery Lipid peroxidase inhibition Antioxidant activity In silico prediction Alzheimer's disease

Intellectual Property Landscape: Patent Protection for 9-Acylamino-Tetrahydroacridine Memory-Enhancing Agents

European Patent EP0319429A2, titled '9-Acylamino-tetrahydroacridine derivatives and memory enhancing agent containing said derivative as active ingredient,' explicitly claims compounds wherein the 9-position of tetrahydroacridine is substituted with an acylamino group — a structural class that encompasses the target compound's 9-(N-butyl-N-acetyl) substitution pattern [1]. This patent, filed in 1988 and now expired, establishes that the 9-acylamino-tetrahydroacridine scaffold was recognized as a privileged chemotype for memory enhancement applications. Separately, U.S. Patent 4,839,364 (9-Amino-3,4-dihydroacridines) reports cholinesterase inhibition data for structurally related compounds, with 9-amino-1,2,3,4-tetrahydroacridine (tacrine) exhibiting an IC₅₀ of 5.7 × 10⁻⁶ M (5,700 nM) in the Ellman assay [2]. The target compound, featuring both the 9-acylamino motif (EP0319429A2) and the tetrahydroacridine core, occupies a chemical space recognized across multiple patent families as relevant to cholinergic enhancement.

Patent landscape Memory enhancement 9-acylamino-tetrahydroacridine Freedom to operate Alzheimer's disease

Research and Industrial Application Scenarios for Acetamide, N-butyl-N-(1,2,3,4-tetrahydro-9-acridinyl)- Based on Quantitative Evidence


CNS-Penetrant Cholinesterase Inhibitor Lead Optimization: Prioritizing High-Lipophilicity Tetrahydroacridine Scaffolds

For medicinal chemistry programs developing centrally-acting cholinesterase inhibitors, the target compound's XLogP3 of 4 — positioned within the CNS-optimal lipophilicity window (logP 2–5) — makes it a rational choice for lead exploration where enhanced passive blood-brain barrier penetration is required [1]. The 1.3 log unit lipophilicity advantage over tacrine (XLogP3 = 2.7) translates to an approximately 20-fold greater computed partition coefficient, suggesting superior CNS partitioning potential. Combined with class-level SAR evidence that N-butyl tetrahydroacridine derivatives exhibit greater AChE and BuChE inhibitory potency than N-ethyl and N-propyl analogs, this compound is suitable as a starting point for structure-activity relationship expansion focused on optimizing the balance between potency and CNS exposure [2].

Multi-Target-Directed Ligand (MTDL) Screening for Alzheimer's Disease: Integrating Cholinesterase Inhibition With Predicted Antioxidant Activity

In multi-target-directed ligand screening campaigns targeting both cholinergic deficit and oxidative stress — two interconnected pathological hallmarks of Alzheimer's disease — the target compound's predicted dual profile warrants inclusion in screening libraries [1]. The in silico PASS prediction of lipid peroxidase inhibition (Pa = 0.970) and antioxidant activity (Pa = 0.967), combined with class-level cholinesterase inhibitory potential from the tetrahydroacridine core, positions this compound as a candidate for experimental validation of multi-target activity. The zero hydrogen bond donor count and low TPSA (33.2 Ų) further suggest favorable intracellular access to lipid peroxidation sites [2].

Physicochemical Property Benchmarking: Using the N-Butyl-N-Acetyl Derivative as a High-Lipophilicity Reference in Tetrahydroacridine SAR Series

For structure-activity relationship studies systematically varying N-alkyl chain length and N-acyl substitution within the 9-amino-tetrahydroacridine series, the target compound serves as the N-butyl-N-acetyl reference point against which N-ethyl, N-propyl, and N-unsubstituted acetamide analogs can be benchmarked [1]. The quantitative property differences — XLogP3 of 4 versus 2.49 for the N-unsubstituted acetamide, TPSA of 33.2 Ų versus 45.22 Ų — provide clear, measurable end-points for assessing how incremental structural modifications alter key drug-like properties. The class-level SAR establishing butyl > propyl > ethyl potency ranking provides the pharmacological rationale for including this compound as the upper-bound lipophilicity reference in medicinal chemistry optimization campaigns [2].

Freedom-to-Operate Chemical Probe Development: Leveraging Expired Patent Space for Memory Enhancement Research

For academic and industrial groups developing chemical probes for cholinergic and memory-related target engagement studies, the target compound resides within the chemical space of expired patent EP0319429A2 (9-acylamino-tetrahydroacridine derivatives for memory enhancement) [1]. This expired IP status, combined with the scaffold's established relevance to cholinesterase inhibition (as demonstrated by tacrine's clinical precedent and the cholinesterase inhibition data in US4839364A), provides a low-IP-risk entry point for probe development [2]. The compound's improved physicochemical profile (higher lipophilicity, lower TPSA, zero HBD) relative to first-generation agents like tacrine makes it a suitable starting scaffold for developing next-generation chemical probes with potentially improved CNS distribution characteristics.

Quote Request

Request a Quote for Acetamide, N-butyl-N-(1,2,3,4-tetrahydro-9-acridinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.